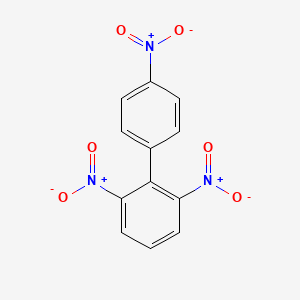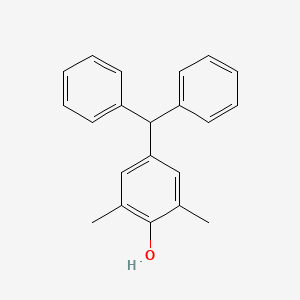
4-(Diphenylmethyl)-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylmethyl)-2,6-dimethylphenol is an organic compound characterized by its phenolic structure with two methyl groups and a diphenylmethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-2,6-dimethylphenol typically involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow methods. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of microreactors in continuous flow systems allows for safer and more efficient chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
4-(Diphenylmethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(Diphenylmethyl)-2,6-dimethylphenol has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethyl)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. Additionally, the diphenylmethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane: Similar in structure but lacks the phenolic hydroxyl group.
2,6-Dimethylphenol: Contains the phenolic hydroxyl group but lacks the diphenylmethyl group.
Benzhydrol: Contains the diphenylmethyl group but lacks the methyl groups on the benzene ring.
Uniqueness
4-(Diphenylmethyl)-2,6-dimethylphenol is unique due to the combination of its phenolic hydroxyl group, diphenylmethyl group, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
13391-79-2 |
|---|---|
Fórmula molecular |
C21H20O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
4-benzhydryl-2,6-dimethylphenol |
InChI |
InChI=1S/C21H20O/c1-15-13-19(14-16(2)21(15)22)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20,22H,1-2H3 |
Clave InChI |
LNDPLJHEZMCWSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


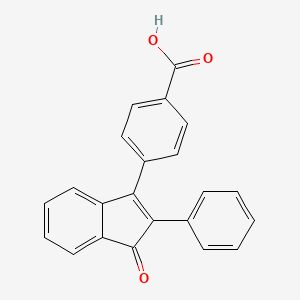

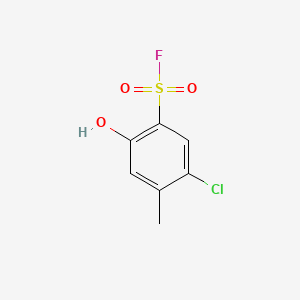
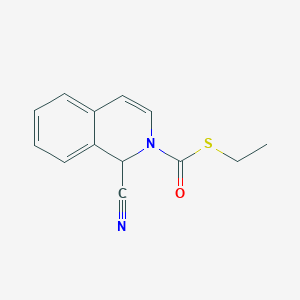
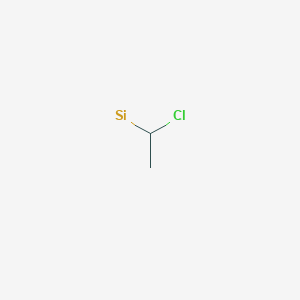

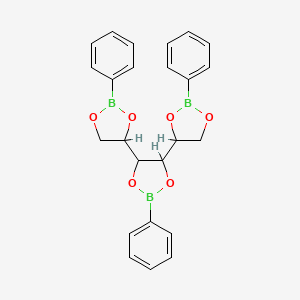

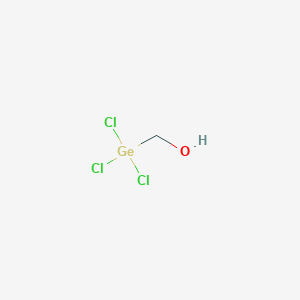
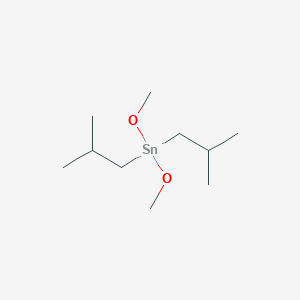
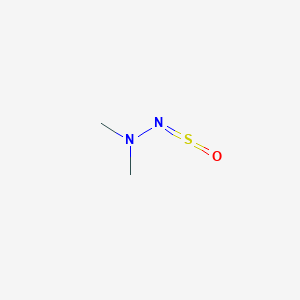
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
